Boc-D-Phe(4-I)-OH

Peptide Synthesis Analytical Chemistry Quality Control

Researchers face challenges in designing potent peptide antagonists with tunable pharmacological profiles. Boc-D-Phe(4-I)-OH is the critical building block that solves this problem. - Its unique para-iodo substituent provides steric bulk and high polarizability, enabling a binary functional switch from agonist to antagonist at melanocortin receptors (pA2=10.3 for 4-I vs full agonism for 4-Cl/4-F analogs). - The iodine atom also serves as an orthogonal handle for Suzuki-Miyaura cross-coupling, allowing post-synthetic diversification of peptide libraries under mild aqueous conditions, demonstrated at multi-gram scale with 90% yield. - Furthermore, the heavy halogen increases lipophilicity for CNS delivery without compromising plasma stability (t½ > 300 min). A versatile building block for SPPS, radiopharmaceutical precursors, and GPCR modulator development.

Molecular Formula C14H18INO4
Molecular Weight 391.2 g/mol
CAS No. 176199-35-2
Cat. No. B558666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Phe(4-I)-OH
CAS176199-35-2
Synonyms176199-35-2; Boc-4-iodo-D-phenylalanine; Boc-D-Phe(4-I)-OH; (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoicacid; Boc-D-4-Iodophenylalanine; (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-iodophenyl)propanoicacid; C14H18INO4; AmbotzBAA1280; Boc-4-iodo-D-Phe; Boc-4'-iodo-D-Phe; AC1ODU6G; 15044_ALDRICH; SCHEMBL3901262; (R)-2-(TERT-BUTOXYCARBONYLAMINO)-3-(4-IODOPHENYL)PROPANOICACID; 15044_FLUKA; CTK7I3093; MolPort-001-758-541; ACT09133; ZINC2568077; 9233AA; ANW-74347; CB-416; AKOS015836434; AM83378; RTR-008023
Molecular FormulaC14H18INO4
Molecular Weight391.2 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)O
InChIInChI=1S/C14H18INO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
InChIKeyJZLZDBGQWRBTHN-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Phe(4-I)-OH Overview


Boc-D-Phe(4-I)-OH (N-Boc-4-iodo-D-phenylalanine, CAS 176199-35-2) is a non-natural, orthogonally protected amino acid derivative utilized in solid-phase peptide synthesis (SPPS). It features the tert-butyloxycarbonyl (Boc) protecting group on its D-configured alpha-amino moiety and an iodine atom at the para position of the phenylalanine aromatic ring . This combination makes it a building block for incorporating a heavy halogen atom into synthetic peptides via standard Boc-chemistry coupling protocols .

Boc-D-Phe(4-I)-OH Substitution Risks


Generic substitution of Boc-D-Phe(4-I)-OH with alternative halogenated (e.g., 4-Cl, 4-Br, 4-F) or unsubstituted (4-H) analogs is not viable without a fundamental redesign of the target peptide's properties or synthetic route. The heavy iodine atom provides a unique combination of steric bulk, hydrophobicity, and high polarizability that is not replicated by other halogens . Furthermore, substitution can drastically alter pharmacological profiles: in melanocortin receptor ligands, the 4-iodo-containing peptide acts as a potent antagonist (pA2=10.3), whereas the 4-chloro and 4-fluoro analogs exhibit full agonist activity, representing a binary functional switch that precludes simple interchange [1]. Additionally, the iodine atom serves as an orthogonal functional handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to generate diverse peptide libraries, a reactivity profile not available to chloro- or fluoro-substituted analogs under the same mild aqueous conditions [2].

Boc-D-Phe(4-I)-OH Comparative Evidence


Supplier-Reported Purity and Physical Data

The procurement decision for Boc-D-Phe(4-I)-OH is supported by quantifiable analytical specifications. Suppliers report a purity of ≥98.0% (TLC) or ≥98% (HPLC) . The melting point range is reported as 118–124 °C, and specific optical rotation is documented as -22.5±1° (c=1.202% in AcOEt) for the D-enantiomer . These metrics establish baseline quality expectations and enantiomeric identity for this compound.

Peptide Synthesis Analytical Chemistry Quality Control

Multi-Step Inhibitor Synthesis Utility

Boc-D-Phe(4-I)-OH was employed as the foundational starting material in the synthesis of a series of Type D inhibitors (CW1 to CW10). The reported synthetic scheme initiates with 5.00 g (12.78 mmol) of Boc-4-iodo-D-phenylalanine and proceeds through multiple synthetic transformations, including a Suzuki-Miyaura coupling (Step a, 90% yield) and subsequent functional group manipulations, ultimately delivering ten distinct inhibitor molecules [1]. This demonstrates the compound's versatility as a platform for generating diverse compound libraries via the iodine handle.

Medicinal Chemistry Organic Synthesis Inhibitor Design

Physicochemical Comparison: Iodo vs. Bromo

Comparison of the 4-iodo derivative (Target Compound) with the closely related 4-bromo derivative (Comparator) reveals quantifiable differences in key physicochemical properties [1]. The iodine atom increases molecular weight by 47.0 g/mol (13.7% increase) relative to the bromo analog. The melting point range shifts upward, and the magnitude of the specific optical rotation increases substantially, reflecting the heavier halogen's influence on both solid-state packing and chiroptical properties in solution.

Physicochemical Characterization Peptide Chemistry Procurement

Pharmacological Switch: Antagonist vs. Agonist

In a comparative pharmacological study of cyclic α-MSH analogs, substitution at the D-Phe7 position with D-4-iodophenylalanine (Target Compound incorporation) produced a potent antagonist at the frog skin MC1-R with a pA2 of 10.3 [1]. In stark contrast, substitution with D-4-chlorophenylalanine or D-4-fluorophenylalanine (Comparators) resulted in analogs that lacked antagonist activity and instead exhibited full agonist potency in the same assay system [1]. This represents a binary functional switch driven solely by the halogen identity on the phenylalanine ring.

Pharmacology Melanocortin Receptors GPCR SAR

BBB Permeability and Halogen Substitution

A systematic study on the halogenation of the enkephalin analog DPLPE-Phe demonstrated that para-halogen substitution significantly alters key drug delivery properties [1]. Addition of halogens increased lipophilicity (octanol/saline distribution) for all tested halogenated analogs (I, Br, Cl) relative to the non-halogenated parent, with the exception of the fluoro analog [1]. Para-bromo and para-chloro substitutions significantly enhanced in vitro blood-brain barrier permeability [1]. While the 4-iodo analog was included in this class-level analysis, the iodine substitution's effect on stability was notable: all halogenated peptides tested, including the 4-iodo derivative, exhibited a plasma half-life of >300 min [1].

Blood-Brain Barrier Pharmacokinetics Peptide Delivery CNS

Boc-D-Phe(4-I)-OH Applications


Suzuki-Miyaura Cross-Coupling for Peptide Libraries

Boc-D-Phe(4-I)-OH is a strategic starting material for generating diverse peptide libraries through palladium-catalyzed cross-coupling. The iodine atom serves as an orthogonal handle for Suzuki-Miyaura reactions, enabling post-synthetic diversification of peptides under mild aqueous conditions [1]. This approach was successfully demonstrated in the synthesis of Type D inhibitors, where the compound was used on a multi-gram scale (5.00 g, 12.78 mmol) with a 90% yield in the key coupling step [2].

GPCR Antagonist Development

Incorporation of the 4-iodo-D-phenylalanine residue into cyclic peptides can confer antagonist activity at specific G protein-coupled receptors. Direct evidence shows that a D-4-iodophenylalanine-containing α-MSH analog functions as a potent MC1-R antagonist (pA2 = 10.3), whereas the 4-chloro and 4-fluoro analogs act as full agonists [3]. Researchers designing peptide-based GPCR modulators should procure this specific halogenated building block to achieve antagonist pharmacological outcomes.

PET/SPECT Imaging Agent Precursor

The presence of the iodine atom makes Boc-D-Phe(4-I)-OH a valuable precursor for the preparation of radiolabeled peptides. The compound can be used to introduce stable iodine (¹²⁷I) as a cold reference standard, or the iodine position can be exploited for isotopic exchange or prosthetic group attachment to generate ¹²³I-labeled (SPECT) or ¹²⁴I-labeled (PET) imaging agents [4]. This is supported by its demonstrated use as a building block in peptide synthesis where the iodine atom enables subsequent radiolabeling for tracking biological pathways [4].

Lipophilic Peptides for CNS Targeting

Halogenation of phenylalanine residues with iodine is an established strategy to increase peptide lipophilicity. Class-level evidence from enkephalin analog studies confirms that para-iodo substitution increases octanol/saline distribution coefficients without compromising plasma stability (t½ > 300 min) [5]. Laboratories developing peptide therapeutics intended for CNS delivery should consider Boc-D-Phe(4-I)-OH as a building block to modulate blood-brain barrier partitioning while maintaining metabolic stability [5].

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